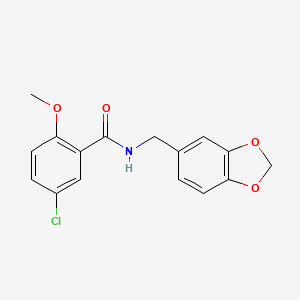![molecular formula C18H16N2O2S B5763942 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, also known as NTEAH, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and proliferation, as well as in developing new cancer treatments. However, one limitation is that the mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One area of research could focus on further elucidating the mechanism of action of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, particularly in relation to its anti-cancer properties. Another area of research could involve exploring the potential use of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in the treatment of other diseases, such as inflammatory diseases. Additionally, research could focus on developing new derivatives of 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide with improved properties and potential therapeutic applications.
Méthodes De Synthèse
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide can be synthesized through a multi-step process involving the reaction of 2-naphthol with thionyl chloride, followed by the reaction of the resulting 2-naphthyl chloride with 2-thiophenecarboxaldehyde. The final step involves the reaction of the resulting 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide with hydrazine hydrate. This synthesis method has been reported in several scientific publications.
Applications De Recherche Scientifique
2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(17-7-4-10-23-17)19-20-18(21)12-22-16-9-8-14-5-2-3-6-15(14)11-16/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSJMSKRPNVCBE-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC2=CC=CC=C2C=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC2=CC=CC=C2C=C1)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818844 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-naphthalen-2-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5763879.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![nicotinaldehyde [4-(4-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5763899.png)
![2-{[(2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5763900.png)
![N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide](/img/structure/B5763903.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)